FTI-277 trifluoroacetate salt

説明

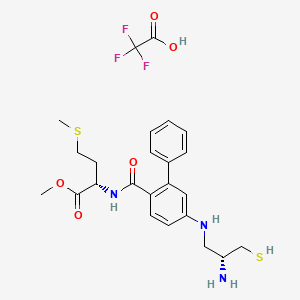

Structure

3D Structure of Parent

特性

IUPAC Name |

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S2.C2HF3O2/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;3-2(4,5)1(6)7/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);(H,6,7)/t16-,20+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEFFRDWFVSCOJ-PXPMWPIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30F3N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FTI-277 Farnesyltransferase Inhibition: A Technical Guide to IC50 Determination and Mechanistic Insights

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of FTI-277, a potent farnesyltransferase inhibitor, with a focus on the principles and methodologies for determining its half-maximal inhibitory concentration (IC50). Beyond protocols, this guide delves into the causal relationships behind experimental choices and the downstream cellular consequences of farnesyltransferase inhibition, ensuring a thorough understanding of FTI-277's mechanism of action.

Introduction: The Rationale for Targeting Farnesyltransferase

Protein farnesylation is a critical post-translational modification where a 15-carbon farnesyl pyrophosphate is attached to a cysteine residue within a C-terminal "CAAX" motif of a target protein. This process is catalyzed by the enzyme farnesyltransferase (FTase)[1]. The addition of this lipophilic farnesyl group facilitates the anchoring of proteins to cellular membranes, a prerequisite for their proper function and engagement in signaling pathways[2].

A key family of farnesylated proteins is the Ras superfamily of small GTPases (H-Ras, K-Ras, and N-Ras)[1]. When mutated, Ras proteins are constitutively active, leading to uncontrolled cell proliferation, differentiation, and survival—hallmarks of cancer[1][3]. Consequently, inhibiting FTase emerged as a promising therapeutic strategy to counteract the oncogenic activity of Ras[2][3]. Farnesyltransferase inhibitors (FTIs) were developed to block this crucial farnesylation step, thereby preventing Ras localization to the plasma membrane and abrogating its downstream signaling[2].

FTI-277 is a highly potent and selective peptidomimetic inhibitor of FTase[4][5]. It was designed to mimic the CAAX motif of Ras, enabling it to competitively inhibit the enzyme[5]. Extensive preclinical studies have demonstrated the efficacy of FTIs, including FTI-277, in inhibiting tumor growth, inducing apoptosis, and acting as anti-angiogenic agents[6][7]. While the initial focus was on Ras-mutated cancers, it is now understood that FTIs have broader effects due to the inhibition of other farnesylated proteins, such as RhoB[6][7][8].

This guide will provide the technical framework for evaluating the inhibitory potential of FTI-277 by determining its IC50 value through both enzymatic and cell-based assays.

FTI-277: Mechanism of Action and Cellular Effects

FTI-277 exerts its biological effects by directly inhibiting farnesyltransferase. This inhibition prevents the transfer of a farnesyl group to target proteins, most notably H-Ras. Unlike K-Ras and N-Ras, which can be alternatively prenylated by geranylgeranyltransferase I (GGTase I), H-Ras is solely dependent on farnesylation for its membrane localization and function[1]. This makes tumors with activating H-Ras mutations particularly sensitive to FTIs like FTI-277[9].

The inhibition of Ras processing by FTI-277 leads to the accumulation of non-farnesylated Ras in the cytoplasm[4]. This cytoplasmic sequestration prevents its interaction with downstream effectors at the cell membrane, effectively blocking signaling cascades such as the Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation[4][5].

Key cellular effects of FTI-277 include:

-

Inhibition of Cell Proliferation: By blocking Ras signaling, FTI-277 can arrest the cell cycle and inhibit the growth of cancer cells[3][9].

-

Induction of Apoptosis: FTI-277 has been shown to induce programmed cell death in various cancer cell lines, including those resistant to conventional chemotherapy[3][4].

-

Inhibition of Migration and Invasion: By interfering with signaling pathways that control the cytoskeleton and cell adhesion, FTI-277 can reduce the metastatic potential of cancer cells[9].

The following diagram illustrates the mechanism of farnesyltransferase inhibition by FTI-277 and its impact on the Ras signaling pathway.

Caption: Workflow for cell-based IC50 determination using the MTT assay.

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., MDA-MB-231, H-Ras-MCF10A, Hs578T) under standard conditions. [9] * Trypsinize and count the cells. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Treatment with FTI-277:

-

Prepare a stock solution of FTI-277 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of FTI-277 in complete cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and add the medium containing the FTI-277 dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest FTI-277 concentration).

-

Incubate the cells for a predetermined period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each FTI-277 concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the FTI-277 concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

FTI-277 IC50 Data Summary

The IC50 of FTI-277 can vary significantly depending on the assay type and the specific cell line being tested. The following table summarizes reported IC50 values for FTI-277 from the literature.

| Assay Type | Target/Cell Line | Reported IC50 | Reference |

| In Vitro Enzymatic Assay | Farnesyltransferase | 500 pM | |

| Cell-Based Ras Processing | Whole Cells | 100 nM | |

| Cell Proliferation (MTT) | H-Ras-MCF10A (breast) | 6.84 µM | |

| Cell Proliferation (MTT) | Hs578T (breast, H-Ras mutant) | 14.87 µM | |

| Cell Proliferation (MTT) | MDA-MB-231 (breast, wild-type H-Ras) | 29.32 µM | |

| Cell Proliferation | H929 (myeloma, N-Ras mutant) | More sensitive than K-Ras or wild-type | |

| Cell Proliferation | 8226 (myeloma, K-Ras mutant) | Less sensitive than N-Ras mutant | |

| Cell Proliferation | U266 (myeloma, wild-type Ras) | Less sensitive than N-Ras mutant |

Note: The significant difference between the enzymatic IC50 and the cell-based IC50s is expected. The former measures direct enzyme inhibition in an idealized system, while the latter reflects the compound's ability to cross cell membranes, its stability, and its overall effect on complex cellular processes. The variability in cell-based IC50s highlights the importance of cellular context, such as the specific Ras mutation present. [3][9]

Conclusion and Future Perspectives

FTI-277 is a powerful tool for studying the biological roles of farnesylation and for investigating potential therapeutic strategies targeting this pathway. This guide provides the foundational knowledge and detailed methodologies for accurately determining the IC50 of FTI-277. A thorough understanding of both the in vitro enzymatic and cell-based assays is crucial for interpreting the potency and efficacy of this and other farnesyltransferase inhibitors.

The observation that cell sensitivity to FTI-277 is influenced by the specific Ras isoform mutation underscores the importance of a personalized medicine approach in the clinical application of FTIs. While initial clinical trials with FTIs showed moderate success, a deeper understanding of their complex mechanisms of action, including effects on proteins other than Ras, may lead to more rational and effective combination therapies in the future. [6][7]Further research into the interplay between farnesylation, geranylgeranylation, and other post-translational modifications will continue to refine our understanding and guide the development of the next generation of targeted cancer therapies.

References

-

End, D. W. (2003). Farnesyltransferase Inhibitors: An Overview of the Results of Preclinical and Clinical Investigations. Clinical Cancer Research, 9(12), 4339-4350. [Link]

-

Lee, J. E., et al. (2016). Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation. Oncology Letters, 12(3), 2183–2189. [Link]

-

Alsina, M., et al. (2003). The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells. Leukemia, 17(2), 451-457. [Link]

-

Wikipedia. (2023, December 2). Farnesyltransferase inhibitor. In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Network of Cancer Research. (2021, May 26). FTI-277 is a Farnesyl Transferase (FTase) Inhibitor. Retrieved January 24, 2026, from [Link]

-

Appels, N. M., et al. (2005). Farnesyltransferase Inhibitors: An Overview of the Results of Preclinical and Clinical Investigations. Clinical Cancer Research, 11(15), 5303-5311. [Link]

-

Du, W., et al. (1999). Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB. Molecular and Cellular Biology, 19(3), 1831–1840. [Link]

-

Lee, J. E., et al. (2016). Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation. Spandidos Publications. [Link]

-

BioAssay Systems. (n.d.). EnzyFluo™ Farnesyltransferase Inhibitor Screening Kit. Retrieved January 24, 2026, from [Link]

-

Wang, Y., et al. (2018). New tricks for human farnesyltransferase inhibitor: cancer and beyond. Acta Pharmaceutica Sinica B, 8(2), 160–173. [Link]

-

BioAssay Systems. (n.d.). EnzyFluo™ Farnesyltransferase Activity Assay Kit. Retrieved January 24, 2026, from [Link]

Sources

- 1. Oncology Letters [spandidos-publications.com]

- 2. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 3. The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Differential Effects of FTI-277 on H-Ras and K-Ras Signaling

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ras family of small GTPases, particularly H-Ras and K-Ras, are critical signaling nodes that, when mutated, drive a significant portion of human cancers. Their biological activity is fundamentally dependent on a series of post-translational modifications, initiated by the enzyme farnesyltransferase (FTase), which facilitates their localization to the plasma membrane. Farnesyltransferase inhibitors (FTIs) were developed as a rational therapeutic strategy to abrogate Ras-driven oncogenesis. This guide provides a detailed examination of FTI-277, a potent and selective Ras CAAX peptidomimetic inhibitor of FTase. We will explore its core mechanism of action and, critically, elucidate the profound dichotomy in its effects on H-Ras versus K-Ras. While FTI-277 effectively neutralizes H-Ras function by preventing its membrane association, K-Ras exhibits significant resistance through an alternative prenylation pathway. This guide will detail the molecular basis for this differential sensitivity, present quantitative data on its cellular effects, and provide robust, field-tested protocols for evaluating the impact of FTI-277 in a research setting.

The Rationale for Targeting Ras Prenylation

Ras proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. This activation is triggered by upstream signals from receptor tyrosine kinases (RTKs) and integrins. Once active, Ras-GTP recruits and activates a cascade of downstream effector proteins, most notably the Raf-MEK-ERK (MAPK) pathway, which drives cellular proliferation, survival, and differentiation.[1]

However, for Ras to engage its downstream effectors, it must first be anchored to the inner leaflet of the plasma membrane. This localization is accomplished through a multi-step process beginning with the covalent attachment of a 15-carbon farnesyl lipid group to a cysteine residue within the C-terminal "CAAX box" motif.[2] This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[1] Following farnesylation, the terminal three amino acids (AAX) are cleaved, and the new C-terminal cysteine is carboxymethylated. For H-Ras, a second signal involving palmitoylation is required for stable membrane association. The central premise of FTI therapy is that by inhibiting the initial, obligatory farnesylation step, Ras proteins will be stranded in the cytosol, unable to be activated or propagate oncogenic signals.[2]

Caption: FTI-277 inhibits the farnesylation of pre-Ras in the cytosol.

FTI-277: A Potent CAAX Peptidomimetic Inhibitor

FTI-277 is a highly potent and specific inhibitor of FTase, with a reported IC₅₀ value of 500 pM.[3][4] It functions as a peptidomimetic, mimicking the structure of the C-terminal CAAX motif of Ras proteins.[1] This allows it to bind competitively to the active site of FTase, preventing the enzyme from engaging its natural substrates like H-Ras and K-Ras. Its design confers high selectivity for FTase over the related enzyme geranylgeranyltransferase I (GGTase-I), a critical factor in understanding its differential effects on Ras isoforms.[4]

The Dichotomy of FTI-277's Effect: H-Ras vs. K-Ras

The initial promise of FTIs as a pan-Ras therapy was tempered by the discovery that not all Ras isoforms are equally susceptible. This divergence is the central challenge and most important technical consideration when studying these compounds.

The Vulnerability of H-Ras

H-Ras is uniquely and solely dependent on FTase for its initial prenylation step.[5][6] Its CAAX box sequence (CVLS) is an exclusive substrate for FTase.[5] Consequently, in the presence of FTI-277, the farnesylation of H-Ras is efficiently blocked. This has several predictable and experimentally verifiable consequences:

-

Inhibition of Membrane Localization: Unprenylated H-Ras cannot traffic to the plasma membrane and instead accumulates in the cytosol.[6][7]

-

Blockade of Activation: Since membrane localization is a prerequisite for activation by upstream signals, cytosolic H-Ras remains in an inactive, GDP-bound state.[6][8]

-

Suppression of Downstream Signaling: FTI-277 effectively blocks the constitutive activation of the MAPK pathway in cells transformed by oncogenic H-Ras.[1][7]

-

Potent Anti-proliferative Effects: As a result, cancer cells driven by an H-Ras mutation are particularly sensitive to the anti-proliferative and pro-apoptotic effects of FTI-277.[6][8][9]

The Resistance of K-Ras: The Alternative Prenylation Escape Route

In stark contrast to H-Ras, both K-Ras and N-Ras possess the ability to be alternatively prenylated by the enzyme GGTase-I when FTase is inhibited.[5][6] While the CAAX boxes of K-Ras (CVIM or CIIM) are preferred substrates for FTase, they can be recognized and modified by GGTase-I, which attaches a 20-carbon geranylgeranyl group instead of a farnesyl group.[5]

This escape mechanism renders K-Ras-driven cells significantly more resistant to FTI-277.[5][10] The geranylgeranylated K-Ras is still able to traffic to the plasma membrane, become activated, and engage downstream signaling pathways.[10] Therefore, while FTI-277 may inhibit K-Ras farnesylation, it fails to prevent its ultimate membrane localization and function. Complete inhibition of K-Ras processing and activity requires a dual therapeutic strategy that blocks both FTase and GGTase-I.[5][11]

Caption: FTI-277 blocks H-Ras but K-Ras escapes via GGTase-I.

Quantitative Analysis of FTI-277 Cellular Efficacy

The differential sensitivity of H-Ras and K-Ras to FTI-277 is clearly demonstrated in cell-based assays. Studies on breast cancer cell lines show that cells expressing an active H-Ras mutant are significantly more susceptible to the anti-proliferative effects of FTI-277 than cells with wild-type H-Ras.[6][9]

| Cell Line | Relevant Ras Status | IC₅₀ of FTI-277 (48h treatment) | Reference |

| H-Ras-MCF10A | Stably expresses active H-Ras (G12D) | 6.84 µM | [6][9] |

| Hs578T | Endogenously expresses active H-Ras (G12D) | 14.87 µM | [6][9] |

| MDA-MB-231 | Wild-type H-Ras, active K-Ras (G13D) | 29.32 µM | [6][9] |

Table 1: Comparative IC₅₀ values demonstrate the increased sensitivity of H-Ras-activated breast cell lines to FTI-277 compared to a cell line with wild-type H-Ras and mutant K-Ras.

Experimental Protocols for Assessing FTI-277 Activity

To rigorously evaluate the effects of FTI-277, a series of well-controlled experiments are necessary. The following protocols provide a self-validating framework for analysis.

Protocol: Analysis of Ras Membrane Localization

Causality: This protocol directly tests the hypothesis that FTI-277 prevents Ras farnesylation, thereby causing it to accumulate in the cytosol instead of localizing to the membrane. It is the most direct readout of the inhibitor's primary physical effect on Ras proteins.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., Hs578T and MDA-MB-231) to achieve 70-80% confluency. Treat cells with a dose-range of FTI-277 (e.g., 0, 5, 10, 20 µM) or vehicle control (DMSO) for 24-48 hours.

-

Cell Lysis and Fractionation:

-

Wash cells twice with ice-cold PBS and scrape into a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1.5 mM MgCl₂, protease/phosphatase inhibitors).

-

Incubate on ice for 15 minutes to allow cells to swell.

-

Homogenize the cells using a Dounce homogenizer (approx. 20-30 strokes) or by passing through a 27-gauge needle.

-

Verify cell lysis under a microscope.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C.

-

The resulting supernatant is the cytosolic fraction .

-

The pellet contains the membrane fraction . Carefully wash the pellet with hypotonic buffer and resuspend in a RIPA buffer containing 1% Triton X-100 to solubilize membrane proteins.

-

-

Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a BCA or Bradford assay.

-

Western Blot Analysis:

-

Load equal amounts of protein (e.g., 20-30 µg) from the cytosolic and membrane fractions for each treatment condition onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for H-Ras and K-Ras.

-

Crucial Controls: Also probe for a known membrane marker (e.g., Na+/K+-ATPase or Pan-Cadherin) and a cytosolic marker (e.g., GAPDH or Tubulin) to validate the purity of your fractions.

-

Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.

-

Expected Outcome: For H-Ras, FTI-277 treatment will cause a dose-dependent decrease in the protein detected in the membrane fraction and a corresponding increase in the cytosolic fraction. For K-Ras, this shift will be significantly less pronounced due to alternative prenylation.

Protocol: Measurement of Ras Activation State

Causality: This assay determines the amount of biologically active, GTP-bound Ras. Since FTI-277 is hypothesized to prevent Ras activation by blocking membrane localization, a decrease in GTP-bound H-Ras in the membrane fraction is the expected functional consequence.[6]

Caption: Workflow for Ras-GTP pulldown assay using Raf-1 RBD beads.

Methodology:

-

Cell Culture and Stimulation: Culture and treat cells with FTI-277 as described above. If studying signaling dynamics, serum-starve cells overnight and then stimulate with a growth factor like EGF (e.g., 10 ng/mL for 30 minutes) prior to lysis.[9]

-

Lysis: Lyse cells in an appropriate Mg²⁺ Lysis/Wash Buffer containing protease inhibitors. This buffer composition is critical to maintain the GTP-bound state of Ras.

-

Clarification: Centrifuge lysates at ~14,000 x g for 10 minutes at 4°C to pellet debris.

-

Input Control: Collect a small aliquot of the supernatant to serve as the "total Ras" input control.

-

Pulldown of Active Ras:

-

Normalize the remaining lysate volumes for equal protein content.

-

Add Raf-1 Ras-Binding-Domain (RBD) conjugated to agarose beads to each lysate. The RBD of Raf-1 specifically binds to the GTP-bound (active) conformation of Ras.

-

Incubate for 45-60 minutes at 4°C with gentle rotation.

-

-

Washing: Pellet the beads by gentle centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blot:

-

After the final wash, resuspend the beads in 2X Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.

-

Run the eluted samples alongside the "total Ras" input controls on an SDS-PAGE gel.

-

Perform a Western blot analysis using antibodies specific for H-Ras or K-Ras.

-

Expected Outcome: FTI-277 should cause a dose-dependent decrease in the amount of GTP-bound H-Ras pulled down by the Raf-1 RBD beads, while the total H-Ras level in the input lane remains unchanged. The effect on K-Ras activation will be minimal.

Broader Implications and Future Directions

The differential activity of FTI-277 against H-Ras and K-Ras has profound implications for drug development. While FTIs have shown promise in H-Ras mutant tumors, their failure in clinical trials for K-Ras-driven cancers, such as pancreatic cancer, is explained by the alternative prenylation escape mechanism.[6]

This understanding provides a clear scientific rationale for developing combination therapies. The concurrent inhibition of both FTase and GGTase-I has been shown preclinically to effectively block K-Ras processing and enhance cell death in resistant cell lines.[11] Furthermore, the anti-cancer effects of FTIs are not solely due to Ras inhibition; other farnesylated proteins, such as Rheb (an activator of mTORC1), are also affected and may contribute to the therapeutic window.[10][12] Investigating these "off-target" effects is a critical area of ongoing research.

Conclusion

FTI-277 is a powerful chemical probe and potential therapeutic agent that potently inhibits the farnesyltransferase enzyme. Its utility and efficacy are, however, strictly dictated by the genetic context of the target cell, specifically the Ras isoform driving oncogenesis. FTI-277 effectively abrogates H-Ras function by preventing its essential membrane localization, leading to potent anti-proliferative and anti-invasive effects. Conversely, K-Ras circumvents this blockade through an alternative geranylgeranylation pathway, rendering it largely resistant to FTI-277 as a monotherapy. A thorough understanding of this differential mechanism, validated by the robust experimental protocols detailed herein, is essential for any researcher working with farnesyltransferase inhibitors and for the continued development of more effective therapies against Ras-driven cancers.

References

-

End, D. W. (2003). Farnesyltransferase Inhibitors: An Overview of the Results of Preclinical and Clinical Investigations. Clinical Cancer Research, 9(13), 4958-4963. [Link]

-

Kim, J., et al. (2016). Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation. Oncology Letters, 12(4), 2457-2462. [Link]

-

Bolick, S. C., et al. (2003). The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells. Leukemia, 17(2), 451-457. [Link]

-

Kim, J., et al. (2016). Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation. PubMed. [Link]

-

Network of Cancer Research. (2021). FTI-277 is a Farnesyl Transferase (FTase) Inhibitor. NCR. [Link]

-

Gunderwala, A., et al. (2024). The farnesyl transferase inhibitor KO-2806 re-sensitizes relapsing tumors to RAS inhibition. bioRxiv. [Link]

-

Du, W., et al. (2001). Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB. Molecular and Cellular Biology, 21(12), 3846-3855. [Link]

-

Kim, J., et al. (2016). Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation. Spandidos Publications. [Link]

-

Wikipedia. (n.d.). Farnesyltransferase inhibitor. Wikipedia. [Link]

-

Lerner, E. C., et al. (1995). Ras CAAX peptidomimetic FTI-277 selectively blocks oncogenic Ras signaling by inducing cytoplasmic accumulation of inactive Ras-Raf complexes. The Journal of Biological Chemistry, 270(45), 26802-26806. [Link]

-

ResearchGate. (n.d.). Inhibition of farnesyltransferase by farnesyltransferase inhibitors (FTIs). ResearchGate. [Link]

Sources

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. researchgate.net [researchgate.net]

- 3. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ras CAAX peptidomimetic FTI-277 selectively blocks oncogenic Ras signaling by inducing cytoplasmic accumulation of inactive Ras-Raf complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oncology Letters [spandidos-publications.com]

- 10. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The farnesyl transferase inhibitor KO-2806 re-sensitizes relapsing tumors to RAS inhibition | bioRxiv [biorxiv.org]

FTI-277 in Cancer Cell Line Studies: A Technical Guide for Researchers

Introduction: Targeting the Undruggable with Farnesyltransferase Inhibitors

For decades, the Ras family of small GTPases has been a tantalizing yet elusive target in oncology. Mutations in RAS genes are among the most common oncogenic drivers, present in approximately 30% of all human cancers. The signaling cascades initiated by Ras proteins govern critical cellular processes, including proliferation, survival, and differentiation. However, the smooth, globular structure of Ras has rendered direct inhibition with small molecules exceedingly challenging. This has led to the exploration of indirect strategies, with the inhibition of post-translational modifications emerging as a promising avenue.

One such critical modification is farnesylation, a type of prenylation where a 15-carbon farnesyl pyrophosphate group is attached to the C-terminal CAAX motif of Ras proteins by the enzyme farnesyltransferase (FTase). This lipid modification is essential for the proper localization of Ras to the plasma membrane, a prerequisite for its signaling activity.[1][2] The farnesyltransferase inhibitor (FTI) FTI-277 was developed as a peptidomimetic of the Ras CAAX motif to specifically block this process.[3][4] This guide provides an in-depth technical overview of the use of FTI-277 in cancer cell line studies, offering insights into its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action: Beyond Simple Ras Inhibition

FTI-277 is a potent and selective inhibitor of FTase, with an in vitro IC50 of 500 pM, demonstrating approximately 100-fold selectivity over the related enzyme geranylgeranyltransferase I (GGTase I).[2] Its primary mechanism involves preventing the farnesylation of H-Ras, leading to the accumulation of non-farnesylated, inactive H-Ras in the cytoplasm.[2][5] This cytoplasmic sequestration prevents its interaction with downstream effectors at the plasma membrane, thereby inhibiting the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[5][6]

However, the story is more complex for other Ras isoforms. While N-Ras and K-Ras are also substrates for FTase, they can undergo alternative prenylation by GGTase I in the presence of an FTI, a phenomenon known as "escape."[1] This has led to the observation that tumors with H-Ras mutations are generally more sensitive to FTIs like FTI-277.[1][7] Despite this, FTI-277 has shown efficacy in cell lines with wild-type Ras or other Ras mutations, suggesting that its anti-cancer effects are not solely dependent on H-Ras inhibition.[7][8] Other farnesylated proteins, such as Rheb (a key activator of mTORC1) and RhoB, are also affected by FTI-277, contributing to its broader cellular effects.[1]

Furthermore, FTI-277 has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[2][5][8] The induction of apoptosis is a multifaceted process that can involve the release of cytochrome c and the activation of caspase-3.[1] Interestingly, the apoptotic effects of FTI-277 may be context-dependent, with some studies showing that it sensitizes cells to other pro-apoptotic stimuli like radiation.[1][2]

The intricate interplay of these mechanisms is depicted in the signaling pathway diagram below.

Caption: FTI-277 inhibits farnesyltransferase (FTase), preventing Ras processing and membrane localization, which in turn blocks downstream signaling pathways like MAPK and PI3K/Akt, leading to apoptosis and cell cycle arrest.

Experimental Workflows: A Practical Guide

A thorough investigation of FTI-277's effects on cancer cell lines requires a multi-pronged approach. The following experimental workflows are fundamental for characterizing its activity.

Cell Viability and Proliferation Assays

The initial step in evaluating FTI-277 is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][9] The amount of formazan produced is proportional to the number of viable cells.[5][9]

Experimental Protocol: MTT Assay [10]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C.[10]

-

Treatment: Treat the cells with a range of FTI-277 concentrations (e.g., 0, 10, 20, 50 µM) for 24 or 48 hours.[10] Include a vehicle control (e.g., DMSO).

-

MTT Addition: Following the incubation period, add 25 µL of 5 mg/mL MTT solution to each well and incubate for 3 hours at 37°C.[10]

-

Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the optical density at 540 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of FTI-277 that inhibits cell growth by 50%).

Data Presentation: IC50 Values of FTI-277 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Ras Mutation Status | IC50 (µM) at 48h | Reference |

| H-Ras-MCF10A | Breast Epithelial | H-Ras (G12D) | 6.84 | [10] |

| Hs578T | Breast Cancer | H-Ras (G12D) | 14.87 | [10] |

| MDA-MB-231 | Breast Cancer | Wild-type H-Ras & N-Ras | 29.32 | [10] |

| H929 | Multiple Myeloma | Activated N-Ras | More sensitive than K-Ras or WT | [8] |

| 8226 | Multiple Myeloma | Activated K-Ras | Less sensitive than N-Ras mutant | [8] |

| U266 | Multiple Myeloma | Wild-type Ras | Less sensitive than N-Ras mutant | [8] |

Causality Behind Experimental Choices: The choice of cell lines with different Ras mutation statuses is crucial to understanding the specificity of FTI-277.[8][10] Comparing a cell line with an H-Ras mutation to one with a K-Ras or wild-type Ras can reveal the dependency of the drug's effect on the inhibition of H-Ras farnesylation. The 24 and 48-hour time points allow for the assessment of both early and more prolonged effects of the inhibitor.

Apoptosis Assays

To determine if the observed decrease in cell viability is due to the induction of programmed cell death, apoptosis assays are essential. Annexin V staining followed by flow cytometry is a standard method.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells.[11] Propidium iodide (PI), a fluorescent nucleic acid intercalator, is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[11]

Experimental Protocol: Annexin V/PI Staining [11][12]

-

Cell Treatment: Treat cells with FTI-277 at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold 1X PBS.[13]

-

Resuspension: Resuspend 1-5 x 10⁵ cells in 500 µL of 1X Annexin V binding buffer.[11]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13]

-

Analysis: Analyze the stained cells by flow cytometry.

Self-Validating System: The inclusion of unstained, Annexin V-only, and PI-only controls is critical for proper compensation and gating during flow cytometry analysis. A positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) should also be included to validate the assay.

Cell Cycle Analysis

FTI-277 can induce cell cycle arrest. Propidium iodide staining followed by flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[14][15] This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[14]

Experimental Protocol: Propidium Iodide Staining [15][16]

-

Cell Treatment and Harvesting: Treat cells with FTI-277 and harvest as previously described.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Incubate for at least 30 minutes on ice.[17]

-

Washing: Wash the cells twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, which can also be stained by PI.[15]

-

PI Staining: Add propidium iodide staining solution and incubate in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry.

Western Blotting for Signaling Pathway Analysis

To confirm the mechanism of action of FTI-277, it is essential to analyze its effects on the Ras signaling pathway and other related pathways.

Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By probing for key proteins in the Ras-MAPK and PI3K/Akt pathways, one can determine if FTI-277 is effectively inhibiting these signaling cascades.

Experimental Protocol: Western Blotting

-

Cell Lysis: Treat cells with FTI-277, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Ras, Raf, MEK, ERK, Akt, mTOR).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Causality Behind Experimental Choices: The selection of antibodies is critical. Probing for both the total and phosphorylated forms of a protein allows for the determination of changes in its activation state. For example, a decrease in the ratio of phospho-ERK to total ERK would indicate inhibition of the MAPK pathway.

Reagent Preparation and Storage

Proper handling of FTI-277 is crucial for obtaining reproducible results.

-

Solubility: FTI-277 hydrochloride is soluble in DMSO (up to 145 mg/mL), water (up to 14 mg/mL), and ethanol (up to 12 mg/mL).[18] For cell culture experiments, it is typically dissolved in sterile DMSO to create a high-concentration stock solution.

-

Storage: The powder form of FTI-277 should be stored at -20°C for up to 3 years.[18] Stock solutions in DMSO can be stored at -80°C for up to one year.[2][18] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]

Conclusion and Future Perspectives

FTI-277 remains a valuable research tool for dissecting the complexities of Ras signaling and for exploring the therapeutic potential of farnesyltransferase inhibition. The experimental workflows detailed in this guide provide a robust framework for characterizing its anti-cancer effects in vitro. While the initial promise of FTIs in the clinic was tempered by the discovery of alternative prenylation pathways for K-Ras and N-Ras, ongoing research continues to uncover new applications and combination strategies. For instance, the synergistic effects of FTIs with other targeted therapies or with radiation highlight the potential for their use in multi-modal cancer treatments.[1] As our understanding of the intricate network of farnesylated proteins and their roles in cancer deepens, so too will our ability to strategically deploy inhibitors like FTI-277 for maximal therapeutic benefit.

References

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved from [Link]

- Moon, A., et al. (2016).

-

MySkinRecipes. (n.d.). FTI-277. Retrieved from [Link]

- End, D. W. (2003). Farnesyltransferase Inhibitors: An Overview of the Results of Preclinical and Clinical Investigations. Clinical Cancer Research, 9(13), 4743-4751.

-

Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

- Hazlehurst, L. A., et al. (2003). The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells. Leukemia, 17(2), 451-457.

- Sepp-Lorenzino, L., et al. (1995). A peptidomimetic inhibitor of farnesyl:protein transferase blocks the anchorage-dependent and -independent growth of human tumor cell lines. Cancer Research, 55(22), 5302-5309.

- Sage, A. P., et al. (2018). FTI-277 inhibits smooth muscle cell calcification by up-regulating PI3K/Akt signaling and inhibiting apoptosis. Scientific Reports, 8(1), 6423.

- Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.

-

UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

-

ResearchGate. (n.d.). Crosstalk between mTOR signaling and PI3K/Akt pathway. Retrieved from [Link]

-

University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

- Steelman, L. S., et al. (2011).

-

Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Retrieved from [Link]

- MDPI. (2020). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. International Journal of Molecular Sciences, 21(3), 733.

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Basic Science. (2025, January 20). PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series [Video]. YouTube. [Link]...

-

Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis - FC12. Retrieved from [Link]

Sources

- 1. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. cyrusbio.com.tw [cyrusbio.com.tw]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. vet.cornell.edu [vet.cornell.edu]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. FTI-277 hydrochloride | Ras | Apoptosis | Transferase | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols for FTI-277 Trifluoroacetate Salt: A Guide to Aqueous Solubility and Experimental Use

Introduction: The Significance of FTI-277 in Cellular Signaling Research

FTI-277 is a highly potent and selective inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras superfamily of small GTPases.[1][2][3] The process of farnesylation, the attachment of a 15-carbon farnesyl pyrophosphate group, is essential for the proper membrane localization and subsequent activation of Ras proteins.[2][4] Since mutations in Ras genes are among the most common oncogenic events in human cancers, the inhibition of FTase presents a compelling therapeutic strategy to disrupt aberrant Ras signaling pathways.[5][6][7]

FTI-277, as a peptidomimetic of the C-terminal CAAX motif of Ras, effectively blocks the farnesylation of H-Ras and, at higher concentrations, K-Ras, leading to the accumulation of inactive Ras in the cytoplasm.[2][3] This mechanism of action has been shown to inhibit cancer cell proliferation, migration, and invasion, and to induce apoptosis.[5][6][8] Consequently, FTI-277 is an invaluable tool for researchers in oncology, cell biology, and drug development.

This guide provides a comprehensive overview of the solubility of FTI-277 trifluoroacetate salt, with a particular focus on its preparation in aqueous solutions. We will delve into the physicochemical properties that govern its solubility, provide detailed, validated protocols for the preparation of stock and working solutions, and offer insights into best practices for its use in experimental settings.

The Ras Signaling Pathway and FTI-277's Point of Intervention

To appreciate the utility of FTI-277, it is crucial to understand its molecular target within the context of cellular signaling. The diagram below illustrates a simplified Ras signaling cascade and highlights the critical step inhibited by FTI-277.

Caption: FTI-277 inhibits Farnesyltransferase (FTase), preventing Ras farnesylation and membrane localization.

Physicochemical Properties and Solubility Profile

The solubility of a compound is a critical parameter that dictates its handling, storage, and application in biological assays. FTI-277 is commonly available as a trifluoroacetate (TFA) or hydrochloride (HCl) salt, which enhances its stability and aqueous solubility compared to the free base. The trifluoroacetate counter-ion itself is derived from trifluoroacetic acid, a compound that is miscible with water and highly soluble in polar solvents.[9][10] This property generally confers favorable aqueous solubility to its salts.

The table below summarizes the reported solubility data for FTI-277 salts in common laboratory solvents. It is important to note that while the trifluoroacetate salt data is more limited, the behavior of the analogous hydrochloride salt provides valuable insights.

| Compound Form | Solvent | Reported Solubility | Source |

| FTI-277 Trifluoroacetate Salt | Water | to 5 mM | [] |

| FTI-277 Hydrochloride Salt | Water | 14 mg/mL (~28.92 mM) | [12] |

| DMSO | 145 mg/mL (~299.54 mM) | [12] | |

| Ethanol | 12 mg/mL (~24.79 mM) | [12] |

Causality Behind Solubility:

-

Aqueous Solubility: The presence of the trifluoroacetate salt form significantly improves water solubility. The polar nature of the salt allows for favorable interactions with water molecules. While soluble up to 5 mM, achieving higher concentrations in a purely aqueous solution can be challenging.[]

-

Organic Solvent Solubility: FTI-277 exhibits substantially higher solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol.[12] This is due to the overall organic structure of the parent molecule. For this reason, DMSO is the preferred solvent for preparing high-concentration stock solutions for long-term storage.

Experimental Protocols: Preparation of FTI-277 Solutions

Adherence to proper dissolution and storage protocols is paramount for ensuring the reproducibility and validity of experimental results. The following protocols provide step-by-step instructions for preparing both aqueous and organic stock solutions of FTI-277 trifluoroacetate salt.

Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 5 mM)

This protocol is suitable for experiments where the presence of organic solvents must be avoided. The maximum recommended concentration is 5 mM.

Materials:

-

FTI-277 trifluoroacetate salt

-

High-purity sterile water (e.g., nuclease-free, cell culture grade)

-

Sterile conical tube (e.g., 1.5 mL or 15 mL)

-

Vortex mixer

-

Water bath sonicator (optional, but recommended)

-

Sterile 0.22 µm syringe filter

Procedure:

-

Pre-Weighing Equilibration: Allow the vial of FTI-277 trifluoroacetate salt to equilibrate to room temperature for at least 20-30 minutes before opening. This minimizes condensation of atmospheric moisture onto the hygroscopic powder.

-

Weighing: Accurately weigh the desired amount of FTI-277 trifluoroacetate salt in a sterile microcentrifuge tube. For the molecular weight of the salt, refer to the manufacturer's certificate of analysis.

-

Calculation: Calculate the volume of sterile water required to achieve the desired concentration.

-

Example for a 5 mM stock solution (assuming a MW of 561.6 g/mol for the TFA salt):

-

To make 1 mL of a 5 mM solution, you would need 2.81 mg of the compound.

-

-

Dissolution: Add the calculated volume of sterile water to the tube containing the FTI-277 powder.

-

Agitation: Cap the tube securely and vortex thoroughly for 1-2 minutes.

-

Sonication (Self-Validating Step): To ensure complete dissolution, sonicate the solution in a water bath for 10-15 minutes.[12] Visually inspect the solution against a dark background to confirm that no particulates are present. The solution should be clear and colorless.

-

Sterilization: For use in cell culture, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube. This is a critical self-validating step to prevent microbial contamination of experiments.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for short-term use (up to 2 weeks) or at -80°C for long-term storage (up to 3 months).[13]

Protocol 2: Preparation of a High-Concentration DMSO Stock Solution (e.g., 50 mM)

This is the preferred method for long-term storage and for experiments requiring a wide range of final concentrations.

Materials:

-

FTI-277 trifluoroacetate salt

-

Anhydrous, sterile-filtered DMSO

-

Sterile conical tube with a secure cap

-

Vortex mixer

Procedure:

-

Equilibration & Weighing: Follow steps 1 and 2 from Protocol 1.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the FTI-277 powder. Note: Using anhydrous DMSO is crucial as moisture can reduce the long-term stability and solubility of the compound.[3]

-

Dissolution: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (to 37°C) can be applied if necessary, but sonication is often sufficient.

-

Visual Inspection (Self-Validating Step): Ensure the final solution is clear and free of any visible precipitate.

-

Storage: Aliquot the high-concentration stock solution into small, light-protected, single-use vials. Store desiccated at -80°C for up to one year.[12]

Workflow for Solution Preparation and Use in Cell-Based Assays

The following diagram outlines the standard workflow from receiving the solid compound to its application in a typical cell culture experiment.

Caption: Standard workflow for preparing and using FTI-277 trifluoroacetate salt solutions.

Trustworthiness and Best Practices

To ensure the integrity of your experiments, incorporate these self-validating practices:

-

Solvent Purity: Always use high-purity, anhydrous solvents (especially for DMSO stocks) and sterile water for aqueous solutions.

-

Final Solvent Concentration: When diluting a DMSO stock into aqueous buffer or cell culture media, ensure the final concentration of DMSO is non-toxic to your system, typically below 0.5% and ideally below 0.1%.

-

pH Consideration: The trifluoroacetate salt may result in a slightly acidic solution. For sensitive assays, verify the pH of your final working solution and adjust if necessary.

-

Fresh Dilutions: Prepare fresh dilutions of your working solutions from the frozen stock for each experiment. Avoid storing dilute aqueous solutions for extended periods, as they are more prone to degradation.

-

Light Sensitivity: While not explicitly documented as highly light-sensitive, it is good practice to store stock solutions in amber or foil-wrapped vials to protect from light.

By following these detailed protocols and best practices, researchers can confidently prepare and utilize FTI-277 trifluoroacetate salt solutions, ensuring the accuracy and reproducibility of their findings in the study of Ras-mediated signaling and beyond.

References

-

Lee, K. H., Koh, M., & Moon, A. (2016). Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation. Spandidos Publications. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]

-

Network of Cancer Research. (2021, May 26). FTI-277 is a Farnesyl Transferase (FTase) Inhibitor. Retrieved from [Link]

-

PubMed. (n.d.). Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation. Retrieved from [Link]

-

PubMed. (n.d.). The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells. Retrieved from [Link]

-

Wikipedia. (n.d.). Farnesyltransferase inhibitor. Retrieved from [Link]

-

AACR Journals. (2003, October 1). Farnesyltransferase Inhibitors: An Overview of the Results of Preclinical and Clinical Investigations. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium trifluoroacetate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An overview on natural farnesyltransferase inhibitors for efficient cancer therapy. Retrieved from [Link]

-

MDPI. (n.d.). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Farnesyltransferase Inhibitors An Overview of the Results of Preclinical and Clinical Investigations. Retrieved from [Link]

-

RSC Publishing. (n.d.). New tricks for human farnesyltransferase inhibitor: cancer and beyond. Retrieved from [Link]

-

Solubility of Things. (n.d.). Trifluoroacetic acid. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. selleckchem.com [selleckchem.com]

- 4. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oncology Letters [spandidos-publications.com]

- 6. The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 12. FTI-277 hydrochloride | Ras | Apoptosis | Transferase | TargetMol [targetmol.com]

- 13. medkoo.com [medkoo.com]

Application Notes & Protocols: In Vivo Administration of FTI-277

A Guide for Researchers in Oncology and Molecular Biology

Abstract

This document provides a detailed guide for the in vivo application of FTI-277, a potent and selective farnesyltransferase (FTase) inhibitor. FTI-277 acts as a peptidomimetic of the C-terminal CAAX motif of Ras proteins, effectively blocking their farnesylation, a critical step for their membrane localization and subsequent activation of oncogenic signaling pathways.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering insights into the mechanism of action, detailed protocols for formulation and administration, and key considerations for designing robust in vivo studies. We will delve into the causality behind experimental choices, ensuring that the protocols described are self-validating and grounded in established scientific principles.

Introduction: The Rationale for Targeting Farnesyltransferase

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are pivotal signaling hubs that regulate cell proliferation, differentiation, and survival. Mutations leading to the constitutive activation of Ras are among the most common oncogenic events in human cancers.[3] For Ras proteins to function, they must undergo a series of post-translational modifications, beginning with the covalent attachment of a 15-carbon farnesyl lipid group to a cysteine residue within the C-terminal CAAX motif. This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[2]

FTI-277 was developed to specifically inhibit this enzymatic step.[3] By preventing farnesylation, FTI-277 causes the accumulation of inactive, unprocessed Ras proteins in the cytoplasm, thereby inhibiting downstream effector pathways such as the Raf-MEK-ERK (MAPK) cascade.[1][2] Preclinical studies have demonstrated the efficacy of FTI-277 in inhibiting the growth of tumors with Ras mutations and its potential as a therapeutic agent in various cancer models and even in viral infections like Hepatitis Delta Virus (HDV).[2][3]

Mechanism of Action: A Visual Overview

The diagram below illustrates the canonical Ras signaling pathway and the specific point of intervention for FTI-277.

Caption: FTI-277 inhibits Farnesyltransferase (FTase), preventing Ras localization and activation.

Designing an In Vivo Study with FTI-277

A well-designed in vivo study is critical for obtaining meaningful and reproducible data. Key considerations include the animal model, dosage, administration route, and endpoint analysis.

Animal Model Selection

The choice of animal model should be dictated by the research question.

-

Xenograft Models: Nude or other immunodeficient mice are commonly used to assess the efficacy of FTI-277 against human tumor cell lines. It has been shown to inhibit tumor growth in nude mice bearing human lung carcinoma xenografts with K-Ras mutations.[2]

-

Genetically Engineered Mouse Models (GEMMs): GEMMs that endogenously develop tumors driven by specific Ras mutations (e.g., K-Ras driven lung or pancreatic cancer models) can provide a more physiologically relevant context.

-

Disease-Specific Models: FTI-277 has been tested in a mouse model of Hepatitis B and D virus co-infection.[1]

Dosage and Administration

The optimal dosage and administration route are critical for achieving therapeutic efficacy while minimizing toxicity.

Dosage: Based on published preclinical data, a common starting point for efficacy studies in mice is 50 mg/kg/day .[1] However, it is imperative for researchers to perform their own dose-finding and maximum tolerated dose (MTD) studies for their specific animal model and cancer type, as sensitivity can vary.

Administration Route: The choice of administration route depends on the desired pharmacokinetic profile and the formulation.

-

Intraperitoneal (i.p.) Injection: This is a frequently used route in preclinical mouse models and has been documented for FTI-277 at 50 mg/kg/day.[1] It generally provides good systemic exposure.

-

Oral Gavage (p.o.): For studies requiring more chronic dosing, oral administration may be preferable. This requires formulating FTI-277 as a suspension.

-

Subcutaneous (s.c.) or Intravenous (i.v.) Injection: These routes can also be considered depending on the experimental goals and formulation possibilities.

Formulation and Preparation of FTI-277 for In Vivo Use

FTI-277 is a hydrophobic compound requiring a specific vehicle for solubilization. It is crucial to prepare the dosing solution fresh daily and ensure it is clear and free of precipitation before administration. [4]

Recommended Vehicle Formulations

Several vehicle formulations have been established for the in vivo use of FTI-277. The selection of a vehicle should be based on the intended administration route and the required concentration. An appropriate vehicle control group (receiving the vehicle without FTI-277) must be included in all experiments.

| Formulation ID | Composition | Administration Route | Final Concentration | Reference |

| VF-01 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | i.p., i.v., s.c. | ≥ 2.5 mg/mL | [4] |

| VF-02 | 10% DMSO, 90% Corn Oil | i.p., s.c., p.o. | ≥ 2.5 mg/mL | [4] |

| VF-03 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | i.p., i.v. | ≥ 2.5 mg/mL | [4] |

| VF-04 | Carboxymethylcellulose sodium (CMC-Na) | p.o. | ≥ 5 mg/mL (suspension) | [1] |

Step-by-Step Preparation Protocols

Protocol 1: Preparation of 1 mL of FTI-277 in VF-01 (Clear Solution)

This protocol is suitable for achieving a clear solution for parenteral administration.

-

Prepare Stock Solution: First, prepare a concentrated stock solution of FTI-277 in DMSO (e.g., 25 mg/mL).

-

Initial Solubilization: In a sterile microcentrifuge tube, add 400 µL of PEG300.

-

Add FTI-277 Stock: Add 100 µL of the 25 mg/mL FTI-277 DMSO stock solution to the PEG300. Vortex thoroughly until the solution is completely clear.

-

Add Surfactant: Add 50 µL of Tween-80 and vortex again to ensure uniform mixing. The solution should remain clear.

-

Final Dilution: Add 450 µL of sterile saline. Vortex one final time. The final concentration will be 2.5 mg/mL.

-

Pre-injection Check: Before administration, visually inspect the solution to ensure it is clear and free of any precipitates.[4]

Protocol 2: Preparation of 1 mL of FTI-277 in VF-04 (Oral Suspension)

This protocol is for preparing a homogenous suspension for oral gavage.

-

Weigh FTI-277: Weigh the required amount of FTI-277 powder. For a 5 mg/mL suspension, weigh 5 mg.

-

Prepare Vehicle: Prepare the desired concentration of CMC-Na in sterile water (e.g., 0.5% w/v).

-

Create Suspension: Add the FTI-277 powder to 1 mL of the CMC-Na solution.

-

Homogenize: Vortex vigorously and/or sonicate until a uniform, homogenous suspension is achieved.

-

Administration: Use a suitable gavage needle for administration. Ensure the suspension is well-mixed immediately before drawing each dose.[1]

Experimental Workflow and Endpoint Analysis

A typical in vivo efficacy study involves tumor cell implantation, animal randomization, treatment, and endpoint analysis.

Caption: A generalized workflow for an in vivo FTI-277 efficacy study.

Monitoring Efficacy and Toxicity

-

Tumor Growth: Tumor dimensions should be measured regularly (e.g., 2-3 times per week) using calipers, and tumor volume calculated (e.g., Volume = 0.5 x Length x Width²).

-

Animal Health: Body weight and general health status (activity, posture, grooming) should be monitored throughout the study. Significant body weight loss (>15-20%) is often an indicator of toxicity.

-

Potential Neurotoxicity: Given that long-term treatment with FTI-277 has been associated with neurotoxicity in vitro, researchers should be observant for any neurological side effects in animals undergoing chronic dosing, such as tremors, ataxia, or altered behavior.[5]

Pharmacodynamic (PD) Marker Analysis

To confirm that FTI-277 is engaging its target in vivo, it is essential to analyze PD markers in tumor tissue.

-

Tissue Collection: At the study endpoint, collect tumors and other relevant tissues. A subset of animals can be euthanized at an earlier time point (e.g., 4-24 hours after the last dose) for optimal PD analysis.

-

Western Blot Analysis: Prepare protein lysates from tumor tissue.

-

Target Engagement: Probe for the unprocessed (non-farnesylated) form of H-Ras. Inhibition of FTase will lead to an accumulation of this higher molecular weight species.

-

Downstream Signaling: Assess the phosphorylation status of key downstream effectors like MEK and ERK. Effective FTI-277 treatment should lead to a reduction in p-MEK and p-ERK levels.

-

-

Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). FTI-277 has been shown to induce apoptosis in various cancer cell types.[1][3]

Conclusion and Future Directions

FTI-277 remains a valuable tool for investigating the biological consequences of Ras inhibition in vivo. This guide provides a framework for its formulation, administration, and the design of robust preclinical experiments. While a dose of 50 mg/kg/day i.p. serves as a validated starting point, researchers must optimize protocols for their specific models. Key areas for further investigation include detailed pharmacokinetic analysis to correlate drug exposure with efficacy and a more thorough characterization of the in vivo toxicity profile, especially with chronic administration. By adhering to the principles of careful formulation, controlled administration, and rigorous endpoint analysis, researchers can effectively leverage FTI-277 to advance our understanding of Ras-driven malignancies.

References

-

Hazlehurst, L. A., et al. (2003). The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells. Leukemia, 17(2), 451-7. Retrieved from [Link]

-

Omer, C. A., & Kohl, N. E. (2003). Farnesyltransferase Inhibitors: An Overview of the Results of Preclinical and Clinical Investigations. Clinical Cancer Research, 9(16), 5849-5857. Retrieved from [Link]

-

Kim, D. M., et al. (2010). Long-term Treatment of Farnesyltransferase Inhibitor FTI-277 Induces Neurotoxicity of Hippocampal Neurons From Rat Embryo in a ROS-dependent Manner. Biochemical and Biophysical Research Communications, 403(1), 91-6. Retrieved from [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Long-term treatment of farnesyltransferase inhibitor FTI-277 induces neurotoxicity of hippocampal neurons from rat embryo in a ROS-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: FTI-277 as a Farnesyltransferase Inhibitor in Hepatitis D Virus (HDV) Research

Prepared by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of FTI-277, a potent farnesyltransferase inhibitor, for the investigation of Hepatitis D Virus (HDV) replication and assembly. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies grounded in established research.

Introduction: The Therapeutic Rationale for Targeting HDV Prenylation

Hepatitis D Virus (HDV) is a satellite virus that requires the presence of the Hepatitis B Virus (HBV) surface antigen (HBsAg) for its transmission and propagation. HDV infection is associated with the most severe form of viral hepatitis, often leading to rapid progression to cirrhosis and an increased risk of hepatocellular carcinoma. The HDV genome is small and encodes only one protein, the Hepatitis D Antigen (HDAg), which exists in two forms: a small (S-HDAg) and a large (L-HDAg) form.

The L-HDAg isoform is crucial for the late stages of the viral life cycle, specifically for the assembly and secretion of new virions. This function is critically dependent on a post-translational modification known as prenylation, or more specifically, farnesylation. A farnesyl pyrophosphate group is attached to a cysteine residue within the C-terminal CXXX box motif of the L-HDAg. This lipid modification allows the L-HDAg to interact with the HBsAg at the endoplasmic reticulum, a necessary step for packaging the viral ribonucleoprotein (RNP) and budding of new viral particles.

FTI-277 is a peptidomimetic inhibitor of the enzyme farnesyltransferase (FTase). By preventing the farnesylation of L-HDAg, FTI-277 effectively disrupts virion assembly, making it a valuable tool for studying the HDV life cycle and a prototype for a class of host-targeting antiviral agents.

Mechanism of Action: FTI-277 in the HDV Life Cycle

The antiviral activity of FTI-277 against HDV is not directed at the virus itself but at a host cellular enzyme essential for its propagation. This host-targeting mechanism is a promising strategy that can potentially have a higher barrier to resistance development.

The core mechanism involves the following steps:

-

Inhibition of Farnesyltransferase: FTI-277 competitively inhibits the FTase enzyme.

-

Prevention of L-HDAg Prenylation: The inhibition of FTase blocks the transfer of a farnesyl group to the L-HDAg protein.

-

Disruption of Virion Assembly: Unprenylated L-HDAg is unable to mediate the interaction between the HDV RNP and HBsAg, thereby halting the formation and secretion of new HDV virions.

Diagram: HDV Life Cycle and FTI-277 Inhibition Point

Caption: Workflow for assessing FTI-277's impact on HDV secretion and protein expression.

Step-by-Step Procedure:

-

Cell Seeding (Day 0): Seed Huh7 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection (Day 1): Co-transfect the cells with HBsAg and HDV expression plasmids according to the manufacturer's protocol for your chosen transfection reagent.

-

FTI-277 Treatment (Day 2): Approximately 24 hours post-transfection, carefully remove the transfection medium and replace it with fresh culture medium containing FTI-277 at various concentrations. It is crucial to include a vehicle control (DMSO) at the highest concentration used for FTI-277.

-

Rationale: Waiting 24 hours allows for initial expression of viral components before introducing the inhibitor.

-

-

Harvest (Day 5): Three days after initiating treatment (or 4 days post-transfection), harvest both the cell culture supernatant and the cell lysates.

-

Supernatant: Centrifuge to pellet any cell debris and collect the clarified supernatant. Store at -80°C. This contains the secreted viral particles.

-

Cell Lysate: Wash cells with PBS, then lyse directly in the well using RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation. Store at -80°C.

-

-

Analysis of Secreted HDV RNA (RT-qPCR):

-

Extract viral RNA from the supernatant using a viral RNA extraction kit.

-

Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for the HDV genome.

-

Interpretation: A dose-dependent decrease in secreted HDV RNA relative to the DMSO control indicates successful inhibition of virion assembly/secretion.

-

-

Analysis of Intracellular Proteins (Western Blot):

-

Perform SDS-PAGE and Western blotting on the cell lysates.

-

Probe for S-HDAg and L-HDAg. Unprenylated L-HDAg may exhibit a slight upward mobility shift compared to its prenylated counterpart.

-

Probe for HBsAg to ensure its expression is not affected by the treatment.

-

Probe for a loading control (e.g., β-actin) to ensure equal protein loading.

-

Interpretation: A reduction in secreted virus without a corresponding decrease in intracellular HDAg or HBsAg levels confirms the block is at the assembly/secretion stage.

-

Expected Results & Data Presentation

Data should be presented clearly to demonstrate the specific effect of FTI-277.

Table 1: Representative Dose-Response Data for FTI-277

| FTI-277 Conc. (µM) | Secreted HDV RNA (Relative to DMSO Control) | Cell Viability (%) | Intracellular L-HDAg (Western Blot Band Intensity) |

| 0 (DMSO) | 100% | 100% | 1.00 |

| 1 | 65% | 98% | 0.95 |

| 5 | 22% | 95% | 0.98 |

| 10 | 8% | 91% | 1.02 |

| 25 | <5% | 75% | 0.90 |

Note: A cell viability assay (e.g., MTS or MTT) should be run in parallel to ensure the observed antiviral effect is not due to general cytotoxicity.

In Vivo Studies & Considerations

While FTI-277 serves as an excellent proof-of-concept tool, its clinical development for HDV has been superseded by more potent and specific prenylation inhibitors like Lonafarnib. However, FTI-277 can still be valuable in preclinical animal models, typically humanized mouse models with livers repopulated with human hepatocytes and co-infected with HBV/HDV.

-

Dosing and Administration: Dosing regimens would need to be empirically determined, often involving intraperitoneal (IP) injection.

-

Endpoint Analysis: Key endpoints include measuring serum HDV RNA levels over time and analyzing liver tissue post-mortem for intracellular viral markers.

-

Toxicity: Monitor for signs of toxicity, as farnesyltransferase is a host enzyme involved in other cellular processes.

Troubleshooting & Scientific Controls

A robust experimental design is critical for unambiguous results.

-

Positive Control: DMSO vehicle treatment group.

-

Negative Control: Cells transfected with an empty vector or a non-functional HDV plasmid.

-

Cytotoxicity Control: Always run a parallel cytotoxicity assay to rule out non-specific effects.

-

Issue: No Inhibition Observed:

-

Possible Cause: FTI-277 degradation. Solution: Use freshly diluted FTI-277 from a properly stored stock.

-

Possible Cause: Inefficient transfection. Solution: Optimize transfection protocol and confirm HDAg/HBsAg expression via Western blot.

-

-

Issue: High Cytotoxicity:

-

Possible Cause: FTI-277 concentration is too high. Solution: Perform a dose-response curve to determine the optimal non-toxic concentration range (typically 1-10 µM for many cell lines).

-

Conclusion

FTI-277 is a well-characterized and effective tool for probing the essential role of L-HDAg farnesylation in the HDV life cycle. By specifically blocking virion assembly and secretion, it allows researchers to dissect the late stages of viral propagation. The protocols outlined here provide a framework for utilizing FTI-277 to quantify its antiviral effect and validate the prenylation pathway as a high-value target for anti-HDV drug development.

References

-

Title: The farnesyl transferase inhibitor FTI-277 is a potent and specific inhibitor of hepatitis delta virus assembly. Source: Journal of Virology URL: [Link]

-

Title: Protein farnesylation is required for assembly of hepatitis delta virus. Source: Journal of Virology URL: [Link]

-

Title: Lonafarnib for the treatment of hepatitis D virus infection. Source: Expert Opinion on Investigational Drugs URL: [Link]

-

Title: A C-terminal CaaX motif is required for biological activity of the large isoform of hepatitis delta antigen. Source: Journal of Virology URL: [Link]

-

Title: Hepatitis D, the farnesyltransferase inhibitor lonafarnib and beyond. Source: Viruses URL: [Link]